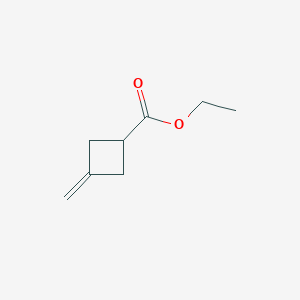
Cinnoline-4-carbaldehyde
Übersicht
Beschreibung
“Cinnoline-4-carbaldehyde” is a chemical compound with the molecular formula C9H6N2O . It is used as a structural subunit of many compounds with interesting pharmaceutical properties .
Synthesis Analysis
The synthesis of cinnoline and its derivatives has been extensively discussed in many papers . A proficient microwave-assisted method to access bioactive molecules of cinnoline derivatives by the reaction of 4-Alkylpyridazine and nitrostyrene in dioxane/piperidine at 100 °C was presented by Hameed et al .
Molecular Structure Analysis
The cinnoline nucleus is a very important bicyclic heterocycle. It is a six-membered ring system with two nitrogen atoms, an isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine .
Chemical Reactions Analysis
Cinnoline derivatives are prepared by a limited number of reactions . These often involve hazardous diazonium intermediates that are prepared via standard diazotization processes .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Cinnoline-4-carbaldehyde and its derivatives are widely explored for their chemical synthesis and applications. Recent advancements in the chemistry of quinoline analogs, including cinnoline-4-carbaldehyde, highlight their synthesis and use in constructing fused or binary heterocyclic systems (Hamama et al., 2018). Additionally, novel methodologies for the synthesis of cinnoline derivatives have been developed, leveraging C-H functionalization strategies to create these compounds (Su & Hou, 2019).
Biological and Pharmacological Activities
Cinnoline derivatives exhibit a broad spectrum of pharmacological activities. They are recognized for their antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities (Szumilak & Stańczak, 2019). Some cinnoline derivatives are under evaluation in clinical trials, indicating their potential as pharmaceutical agents. The synthesis of heterocyclic compounds bearing a cinnoline moiety is driven by the interest in their broad spectrum of pharmacological activities (Lewgowd & Stańczak, 2007).
Anticancer Properties
In recent years, there has been a continuous need for novel anti-cancer agents, and cinnoline derivatives have shown promise in this area. Some newly synthesized cinnolines have been evaluated for their possible anticancer activities, suggesting mechanisms such as apoptosis induction (Nazmy et al., 2020).
Material Science Applications
In addition to their biological applications, cinnoline derivatives have been investigated for their potential in material science. The molecular structure, hyperpolarizability, and electronic properties of cinnoline-4-carboxylic acid, a closely related compound, have been studied, suggesting applications in non-linear optics and electronic materials (Sindhu et al., 2017).
Zukünftige Richtungen
Cinnoline derivatives are extensively utilized as valuable entities for the expansion of pharmacologically significant agents . The development of cinnoline-based molecules constitutes a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties . Therefore, future research may focus on designing innovative cinnoline derivatives and exploring their potential applications .
Eigenschaften
IUPAC Name |
cinnoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-5-10-11-9-4-2-1-3-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORTZCFBTFGJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595633 | |
| Record name | Cinnoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnoline-4-carbaldehyde | |
CAS RN |
90418-57-8 | |
| Record name | Cinnoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[3-(dimethylamino)phenyl]-1H-Pyrazol-3-amine](/img/structure/B1602752.png)






![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)
![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)
